1-(3,4-DIMETHOXYBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE
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Overview
Description
1-(3,4-DIMETHOXYBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound characterized by the presence of multiple methoxy groups attached to aromatic rings and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-DIMETHOXYBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of Aromatic Rings: The aromatic rings with methoxy groups are introduced through nucleophilic substitution reactions. For instance, 3,4-dimethoxybenzyl chloride can react with piperazine to form the desired product.
Final Coupling: The final step involves coupling the intermediate with 3,4,5-trimethoxybenzyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.
Reduction: The aromatic rings can be reduced under hydrogenation conditions to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It can be incorporated into polymers to modify their properties.
Biology and Medicine:
Pharmacology: Potential use as a drug candidate due to its structural similarity to known bioactive molecules.
Biological Probes: Used in the study of enzyme interactions and receptor binding.
Industry:
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Analytical Chemistry: Used as a standard or reference compound in various analytical techniques.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHOXYBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups enhance its binding affinity through hydrogen bonding and hydrophobic interactions. The piperazine moiety may facilitate its passage through biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
4-Methoxyphenethylamine: Similar in having methoxy groups attached to an aromatic ring.
4,4’-Difluorobenzophenone: Shares the benzophenone core structure but with different substituents.
Uniqueness:
Structural Complexity: The presence of multiple methoxy groups and a piperazine ring makes it more complex than simpler analogs.
Potential Bioactivity: The combination of these functional groups may result in unique biological activities not observed in simpler compounds.
Properties
Molecular Formula |
C23H30N2O6 |
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Molecular Weight |
430.5g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H30N2O6/c1-27-18-7-6-17(14-19(18)28-2)23(26)25-10-8-24(9-11-25)15-16-12-20(29-3)22(31-5)21(13-16)30-4/h6-7,12-14H,8-11,15H2,1-5H3 |
InChI Key |
RQQQJCISUFLLMK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC)OC |
Origin of Product |
United States |
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